

1,3-diiodobenzene spectroscopic data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1,3-Diiodobenzene**

This guide provides a comprehensive overview of the spectroscopic data for **1,3-diiodobenzene**, tailored for researchers, scientists, and professionals in drug development. It includes key data from various analytical techniques, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present quantitative spectroscopic data for **1,3-diiodobenzene** in a structured format to facilitate analysis and comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.001	t	1.62	H-2
7.537	dd	7.93, 1.62	H-4, H-6
6.649	t	7.93	H-5

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppm	Assignment
144.1	C-2
138.2	C-4, C-6
131.0	C-5
94.6	C-1, C-3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups.

Wavenumber (cm^{-1})	Vibrational Mode
3050-3100	C-H stretch (aromatic)
1560-1580	C=C stretch (aromatic ring)
1450-1470	C=C stretch (aromatic ring)
770-790	C-H bend (out-of-plane)
500-600	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Ion
330	$[M]^+$ (Molecular Ion)
203	$[M-I]^+$
76	$[C_6H_4]^+$

Experimental Protocols

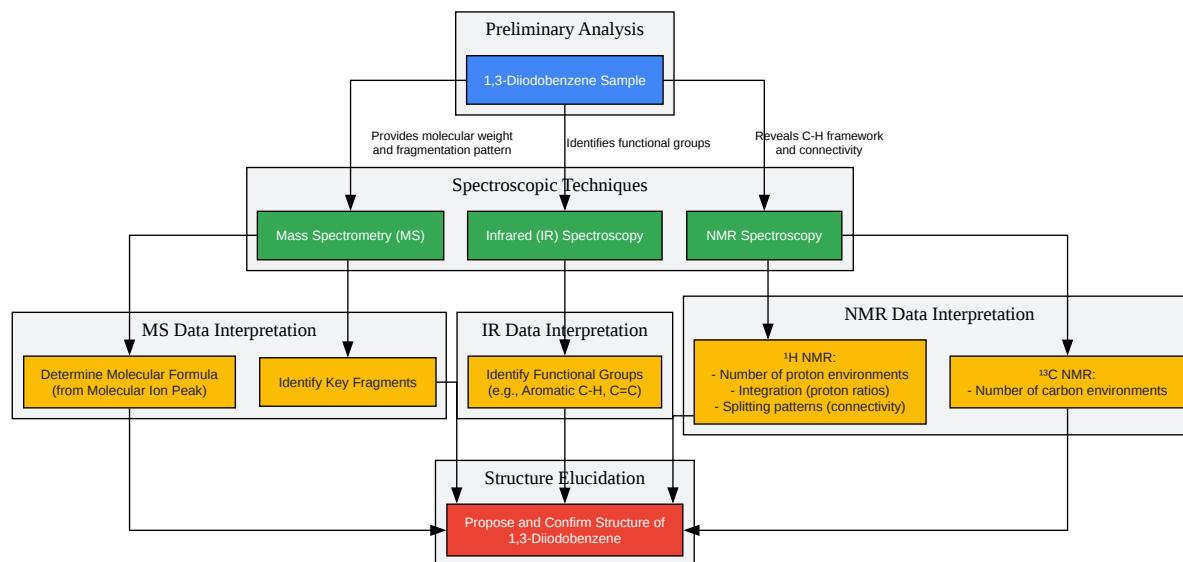
The following are generalized experimental protocols for the spectroscopic analysis of **1,3-diiiodobenzene**. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1,3-diiiodobenzene** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- 1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 MHz or 400 MHz spectrometer.^[1] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument.^{[2][3][4]} Due to the low natural abundance of ^{13}C , a larger number of scans and a more concentrated sample may be required.^{[2][4]} Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.^{[2][4]}

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **1,3-diiiodobenzene**, the spectrum can be obtained using a KBr pellet, a Nujol mull, or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.^[5] A liquid sample can be analyzed as a thin film between two salt plates.^[6]


- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr is first collected and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **1,3-diodobenzene**.[8][9] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **1,3-diodobenzene** typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DIODOBENZENE(626-00-6) 1H NMR spectrum [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Benzene, 1,3-diido- [webbook.nist.gov]
- 9. Benzene, 1,3-diido- [webbook.nist.gov]
- To cite this document: BenchChem. [1,3-diiodobenzene spectroscopic data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666199#1-3-diiodobenzene-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com